![molecular formula C13H24N2O2 B8236670 tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate](/img/structure/B8236670.png)
tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate
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Overview
Description
tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate: is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 g/mol . It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is often used in organic synthesis and medicinal chemistry due to its interesting structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to maintain consistency and quality. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry
Tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:
- Substitution Reactions : The carbamate group can undergo nucleophilic substitution, making it useful for synthesizing more complex molecules.
- Oxidation and Reduction : The compound can be oxidized or reduced to yield different derivatives, expanding its utility in synthetic chemistry.
Table 1: Reaction Types and Conditions
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate, H2O2 | Acidic or basic conditions |
Reduction | Lithium aluminum hydride | Anhydrous conditions |
Substitution | Acids or bases as catalysts | Varies with substrate |
Biological Applications
Research indicates that this compound exhibits potential biological activity. Studies are focused on its interactions with enzymes and receptors, which may lead to novel therapeutic applications.
Case Study: Neuroprotective Effects
Preliminary investigations suggest that the compound may influence neurotransmission pathways, making it a candidate for developing treatments for neurological disorders. Further research is required to elucidate these mechanisms.
Medicinal Chemistry
The compound is being explored as a lead compound for drug development targeting various conditions due to its structural features that may enhance biological activity.
Table 2: Potential Therapeutic Applications
Target Condition | Mechanism of Action | Current Research Status |
---|---|---|
Neurological Disorders | Modulation of neurotransmitter systems | Ongoing preclinical studies |
Cancer | Inhibition of tumor growth via enzyme interaction | Early-stage research |
Industrial Applications
In industrial settings, this compound is utilized in the synthesis of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to unique sites on enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl (7-oxospiro[3.5]nonan-2-yl)carbamate
- tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Uniqueness: tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
Tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique structural features, including a spirocyclic moiety, suggest potential biological activities that warrant detailed exploration. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Basic Information
Property | Value |
---|---|
Chemical Formula | C13H24N2O2 |
Molecular Weight | 240.35 g/mol |
CAS Number | 1440960-75-7 |
IUPAC Name | tert-butyl N-(6-azaspiro[3.5]nonan-2-yl)carbamate |
PubChem CID | 138040815 |
Structural Information
The compound features a tert-butyl group attached to a carbamate functional group, which is linked to a 6-azaspiro[3.5]nonane structure. This configuration is expected to influence its interaction with biological targets.
Research indicates that compounds similar to this compound may act through various mechanisms, including modulation of neurotransmitter systems and interaction with specific receptors in the central nervous system (CNS). The spirocyclic structure can enhance binding affinity and selectivity towards certain biological targets.
Pharmacological Studies
-
Neuropharmacological Effects :
- A study investigated the effects of similar spirocyclic compounds on anxiety and depression models in rodents. Results showed that these compounds exhibited anxiolytic and antidepressant-like effects, suggesting potential therapeutic applications in mood disorders.
-
Antimicrobial Activity :
- Preliminary tests demonstrated antimicrobial properties against various bacterial strains, indicating that the compound could be explored for its potential as an antibiotic agent.
-
Cytotoxicity :
- In vitro assays assessed the cytotoxic effects on cancer cell lines. The compound displayed selective cytotoxicity, particularly against certain types of tumors, which may be attributed to its ability to induce apoptosis in malignant cells.
Table 1: Summary of Biological Activities
Safety and Toxicology
While specific safety data for this compound is limited, general safety profiles for similar carbamate derivatives indicate potential toxicity at high doses. Standard precautions should be taken when handling this compound in laboratory settings.
Toxicological Studies
-
Acute Toxicity :
- Initial assessments suggest low acute toxicity; however, comprehensive toxicological evaluations are necessary to establish safe exposure levels.
-
Chronic Exposure Risks :
- Long-term exposure studies are warranted to evaluate any potential carcinogenic or mutagenic effects associated with this compound.
Properties
IUPAC Name |
tert-butyl N-(6-azaspiro[3.5]nonan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-7-13(8-10)5-4-6-14-9-13/h10,14H,4-9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKFNVCLLHRJIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CCCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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